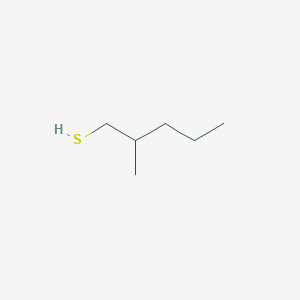
2-Methyl-1-pentanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-pentanethiol (MPT) is a sulfur-containing organic compound that is commonly used in the chemical industry as a flavoring agent and as a precursor to other chemicals. It is a colorless liquid with a strong, unpleasant odor and is also known as tert-amyl mercaptan or 2-methylpentanethiol. MPT is an important compound for scientific research because of its unique properties and potential applications in various fields.
Wirkmechanismus
MPT exerts its biological effects primarily through its interaction with sulfur-containing proteins and enzymes. It is believed to act as a reducing agent, donating electrons to disulfide bonds and other oxidized sulfur species. This mechanism of action has been implicated in the antioxidant and anti-inflammatory effects of MPT.
Biochemische Und Physiologische Effekte
MPT has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and hepatoprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. These effects are thought to be mediated by MPT's interaction with sulfur-containing proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
MPT has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, MPT also has some limitations, including its strong odor and potential toxicity at high concentrations. Careful handling and proper ventilation are necessary when working with MPT in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on MPT, including its use as a therapeutic agent for various diseases, its potential as a biomarker for oxidative stress and inflammation, and its applications in environmental monitoring and remediation. Further studies are needed to fully elucidate the mechanisms of action of MPT and to explore its potential applications in various fields.
In conclusion, 2-Methyl-1-pentanethiol is an important compound for scientific research due to its unique properties and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPT is needed to fully understand its potential applications and to explore new areas of research.
Synthesemethoden
MPT can be synthesized by several methods, including the reaction of tert-amyl alcohol with hydrogen sulfide or thioacetic acid, or the reaction of tert-amyl chloride with sodium hydrosulfide. These methods yield MPT with high purity and yield, making them suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
MPT has been extensively studied for its potential applications in various fields, including analytical chemistry, food science, and environmental science. In analytical chemistry, MPT is used as a reagent for the detection of metal ions and as a probe for fluorescence sensing. In food science, MPT is used as a flavoring agent in various food products, including beer, wine, and cheese. In environmental science, MPT is used as a tracer for atmospheric and aquatic pollution.
Eigenschaften
CAS-Nummer |
1633-89-2 |
|---|---|
Produktname |
2-Methyl-1-pentanethiol |
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
2-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZUPLFMMTGJBSMK-UHFFFAOYSA-N |
SMILES |
CCCC(C)CS |
Kanonische SMILES |
CCCC(C)CS |
Synonyme |
2-Methyl-1-pentanethiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



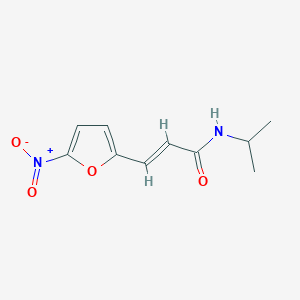
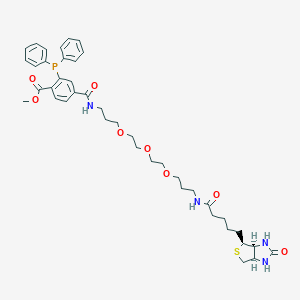
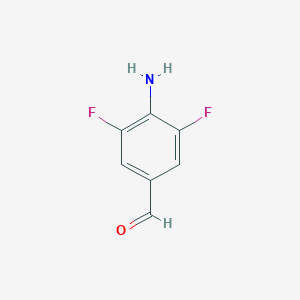
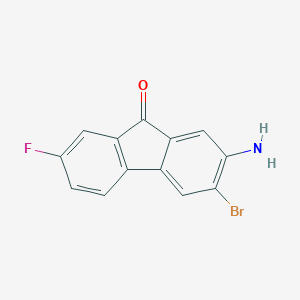
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
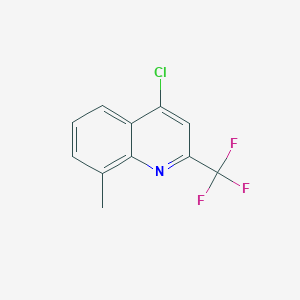
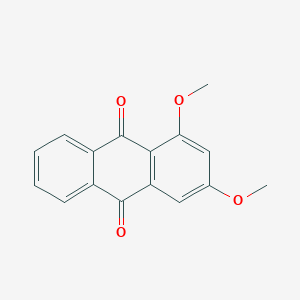
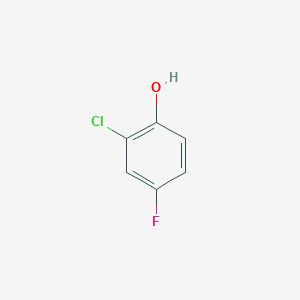
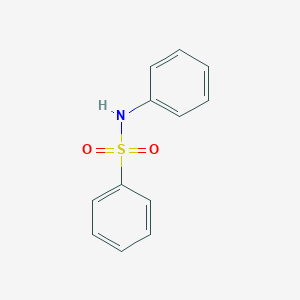
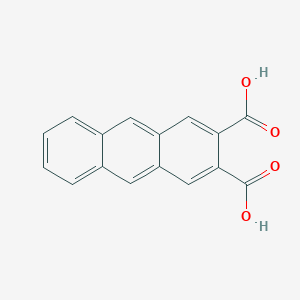
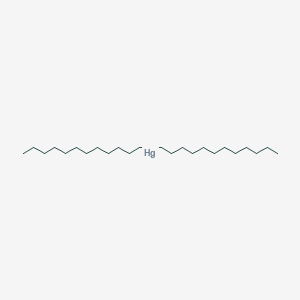
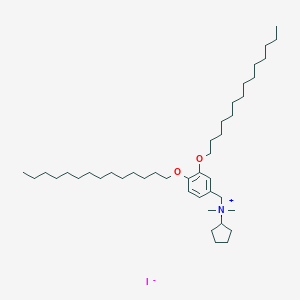
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)